molecular formula C17H19N3O2 B5742727 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide

2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide

Cat. No.: B5742727
M. Wt: 297.35 g/mol
InChI Key: YTMRDKDNMPZCNO-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide typically involves the condensation of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline in the presence of a suitable solvent like dioxane. The reaction mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide include other isoindole derivatives such as:

  • 2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide
  • 2-(4-chlorophenyl)-1,3-dihydroisoindole-5-carbohydrazide
  • 2-(4-bromophenyl)-1,3-dihydroisoindole-5-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The unique ethoxy group in this compound may confer distinct properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-22-16-7-5-15(6-8-16)20-10-13-4-3-12(17(21)19-18)9-14(13)11-20/h3-9H,2,10-11,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMRDKDNMPZCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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